Prostaglandin B2 Quant-PAK
Description
Properties
Origin of Product |
United States |
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Biosynthesis, Formation Pathways, and Metabolic Fate of Prostaglandin B2
Precursor Substrates and Enzymatic Conversion Pathways of Prostaglandins (B1171923) (General Overview)
Prostaglandins are a group of physiologically active lipid compounds derived from 20-carbon essential fatty acids, most notably arachidonic acid. wikipedia.orgyoutube.com The biosynthesis of these molecules is a multi-step enzymatic cascade initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). researchgate.netuniprot.org This initial step is often rate-limiting in prostaglandin (B15479496) production. youtube.com
Once liberated, arachidonic acid is metabolized by prostaglandin G/H synthases, more commonly known as cyclooxygenases (COX). nih.govcvphysiology.com There are two primary isoforms of this enzyme, COX-1 and COX-2. abcam.com COX-1 is constitutively expressed in many tissues and is responsible for baseline prostaglandin levels involved in homeostatic functions. cvphysiology.com In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by inflammatory stimuli, cytokines, and growth factors. researchgate.netabcam.com
The COX enzyme catalyzes a two-step conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). researchgate.netuniprot.org PGH2 serves as the central precursor for a variety of prostanoids, including the primary prostaglandins, prostacyclin, and thromboxanes. wikipedia.orgnih.gov The specific prostanoid synthesized is determined by the downstream action of tissue-specific isomerases and synthases. researchgate.netnih.gov For instance, Prostaglandin E2 (PGE2), a key precursor to PGB2, is generated from PGH2 by the action of Prostaglandin E synthases (PGES). nih.govnih.gov
Interactive Data Table 1: Key Enzymes in the General Prostaglandin Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
| Phospholipase A2 | PLA2 | Releases arachidonic acid from membrane phospholipids. |
| Cyclooxygenase-1 | COX-1 | Constitutively converts arachidonic acid to PGH2 for homeostatic functions. |
| Cyclooxygenase-2 | COX-2 | Inducibly converts arachidonic acid to PGH2 in response to inflammatory stimuli. |
| Prostaglandin E Synthase | PGES | Isomerizes PGH2 to Prostaglandin E2 (PGE2). |
| Prostaglandin D Synthase | PGDS | Isomerizes PGH2 to Prostaglandin D2 (PGD2). |
| Prostacyclin Synthase | PGIS | Converts PGH2 to Prostacyclin (PGI2). |
| Thromboxane (B8750289) Synthase | TXAS | Converts PGH2 to Thromboxane A2 (TXA2). |
Non-Enzymatic Dehydration Products: The Formation of Prostaglandin B2 from Prostaglandin E2 and Prostaglandin A2
Prostaglandin B2 is not a direct product of the primary enzymatic cascade originating from PGH2. Instead, it is formed through a series of non-enzymatic transformations starting from its precursors, Prostaglandin E2 (PGE2) and Prostaglandin A2 (PGA2). caymanchem.com
The formation pathway begins with the dehydration of PGE2, which results in the formation of PGA2. bio-rad.com Subsequently, PGA2 undergoes isomerization of its double bond to yield an unstable intermediate, Prostaglandin C2 (PGC2). reactome.orgreactome.org This unstable compound then undergoes a second isomerization to form the more stable Prostaglandin B2. reactome.org This entire sequence from PGE2 or PGA2 to PGB2 can be facilitated non-enzymatically, for example, by treatment with a strong base. caymanchem.com The inherent instability of PGC2 suggests that its conversion to PGB2 can occur spontaneously. reactome.org
Interactive Data Table 2: Formation Pathway of Prostaglandin B2
| Precursor | Intermediate(s) | Final Product | Transformation Type |
| Prostaglandin E2 (PGE2) | Prostaglandin A2 (PGA2) | Prostaglandin B2 (PGB2) | Dehydration followed by Isomerization |
| Prostaglandin A2 (PGA2) | Prostaglandin C2 (PGC2) | Prostaglandin B2 (PGB2) | Isomerization |
Downstream Metabolic Transformations of Prostaglandin B2 and Related Prostanoids
While the biosynthesis of many primary prostaglandins is well-documented, specific details regarding the downstream metabolic fate of Prostaglandin B2 are not extensively described in the available literature. PGB2 has been identified in vivo in tissues such as the spleen in animal models, confirming its biological presence. uniprot.org
However, the general catabolic pathway for prostaglandins provides a likely framework for the degradation of PGB2. The primary and rate-limiting step in the biological inactivation of most prostaglandins is the oxidation of the 15(S)-hydroxyl group. nih.gov This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the prostaglandin into its less active 15-keto metabolite. tandfonline.com
Following this initial oxidation, the Δ13 double bond of the 15-keto-prostaglandin is reduced by 15-oxoprostaglandin Δ13-reductase. nih.gov The resulting molecule can then undergo further degradation through processes of β-oxidation and ω-oxidation, which shorten the carboxylic acid and alkyl side chains, respectively, leading to smaller, inactive metabolites that are eventually excreted. nih.gov Although PGB2 possesses the 15-hydroxyl group that is the target for 15-PGDH, specific studies confirming it as a substrate for this enzymatic pathway are lacking.
Regulatory Mechanisms Influencing Prostaglandin B2 Precursor Biosynthesis and Catabolism
The formation of Prostaglandin B2 is directly dependent on the availability of its precursors, PGE2 and PGA2. Therefore, the regulatory mechanisms controlling the biosynthesis of PGE2 are critical.
The synthesis of PGE2 is tightly regulated at several key enzymatic steps:
Phospholipase A2 (PLA2) Activity: The release of arachidonic acid by PLA2 is a crucial control point. Various stimuli, including hormones like epinephrine (B1671497) and angiotensin II, as well as inflammatory signals, can activate PLA2, thereby increasing the substrate available for prostaglandin synthesis. youtube.com Conversely, corticosteroids are known to inhibit PLA2 activity, reducing the production of all eicosanoids. youtube.com
Cyclooxygenase (COX) Expression and Activity: The expression of the COX-2 enzyme is highly inducible by pro-inflammatory stimuli, leading to a significant increase in PGH2 production during inflammation. abcam.com The activity of both COX isoforms is the target of non-steroidal anti-inflammatory drugs (NSAIDs). youtube.com
Prostaglandin E Synthase (PGES) Isoforms: There are several isoforms of PGES, and their expression and coupling with COX isoforms provide another layer of regulation. Microsomal PGES-1 (mPGES-1) is often co-induced with COX-2 and is functionally linked to it, playing a key role in the delayed PGE2 generation seen in inflammation. nih.gov Cytosolic PGES (cPGES) is constitutively expressed and tends to couple with COX-1 for immediate PGE2 synthesis. nih.gov
The regulation of the subsequent non-enzymatic steps leading to PGB2 (dehydration of PGE2 and isomerization of PGA2/PGC2) is less understood but is likely influenced by the local chemical environment, such as pH.
Regarding catabolism, the regulation of 15-PGDH, the key enzyme in prostaglandin degradation, is an important factor. The expression of 15-PGDH has been shown to be downregulated in certain pathological conditions, such as some cancers, leading to elevated local concentrations of prostaglandins. nih.gov This suggests that transcriptional regulation of this catabolic enzyme plays a significant role in controlling the levels and activity of prostaglandins. However, specific regulatory mechanisms for the catabolism of PGB2 remain to be elucidated.
Molecular and Cellular Mechanisms of Prostaglandin B2 Action in Experimental Models
Prostaglandin (B15479496) B2 Interactions with Cellular Receptors and Signaling Cascades (In Vitro Investigations)
In vitro investigations using Jurkat cells, a human T lymphocyte cell line, have elucidated key aspects of the signaling pathways initiated by Prostaglandin B2. nih.gov It has been proposed that PGB2 may bind to the thromboxane (B8750289) A2 receptor, which is expressed on naive T cells. metabolomics.se
Upon engagement, PGB2 activates intracellular signaling cascades that are crucial for T cell activation. nih.gov Experimental evidence demonstrates that PGB2 triggers the activation of tyrosine kinase activities. nih.gov Downstream of this, PGB2 efficiently promotes the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus and increases the expression of c-fos mRNA. nih.gov These signaling events collectively contribute to its role as an ancillary signal in T lymphocyte activation. nih.gov
Modulation of Cellular Processes by Prostaglandin B2 (e.g., Cell Proliferation, Migration)
Prostaglandin B2 has been shown to modulate cellular proliferation, particularly within the context of the immune system. In contrast to the suppressive effects of its precursor, PGE2, exogenous PGB2 enhances the proliferation of anti-CD3-activated peripheral blood lymphocytes (PBL). nih.gov In Jurkat cells, PGB2 synergizes with signals from T cell receptor (TCR) engagement to induce the production of interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor alpha-chain (IL-2Rα), both of which are critical for T cell proliferation. nih.gov
However, in a different experimental context involving dendritic cell-T cell (DC-T cell) cultures, PGB2 produced by cord blood-derived mesenchymal stem cells was found to inhibit T-cell proliferation. metabolomics.se This suggests that the effect of PGB2 on cell proliferation may be context-dependent, potentially influenced by the specific cell types present and the broader signaling environment. nih.govmetabolomics.se Information specifically detailing the role of PGB2 in cell migration is limited in the available research.
| Experimental Model | Observed Effect of PGB2 | Key Findings | Reference |
|---|---|---|---|
| Anti-CD3-activated peripheral blood lymphocytes (PBL) | Enhancement of proliferation | Acts as a co-stimulatory signal for T-lymphocytes. | nih.gov |
| Jurkat Cells (with TCR engagement) | Synergistic induction of IL-2 and IL-2Rα | Promotes key proliferative signaling molecules. | nih.gov |
| DC-T Cell Co-cultures (with USSCs) | Inhibition of proliferation | Effect may be context-dependent and mediated by thromboxane A2 receptor binding. | metabolomics.se |
Prostaglandin B2 in Cellular Bioenergetics and Mitochondrial Dynamics (Preclinical Studies)
Detailed preclinical studies specifically investigating the role of Prostaglandin B2 in cellular bioenergetics and mitochondrial dynamics are not extensively covered in the current scientific literature.
Impact on Mitochondrial Function and Oxidative Stress Pathways
There is currently a lack of specific research data detailing the direct impact of Prostaglandin B2 on mitochondrial function and oxidative stress pathways.
Influence on Lipid Metabolism and Autophagy in Cell Cultures
Specific studies on the influence of Prostaglandin B2 on lipid metabolism and autophagy in cell cultures are not available in the existing research. While other prostaglandins (B1171923), such as PGD2 and PGE2, have been implicated in the regulation of autophagy, similar investigations for PGB2 have not been reported. frontiersin.orgresearchgate.netnih.gov
Role of Prostaglandin B2 in Immune Cell Modulation (In Vitro and Ex Vivo Studies)
Prostaglandin B2 has been identified as a novel lipid mediator capable of delivering an ancillary, co-stimulatory signal that leads to the activation of T lymphocytes. nih.gov This function distinguishes it from PGE2, which is largely known for its inhibitory effects on T cell activation. nih.gov
Effects on Dendritic Cell-T Cell Interactions
In the context of dendritic cell and T cell interactions, PGB2 has demonstrated a capacity to modulate the immune response. In mixed lymphocyte reactions (MLR), the presence of umbilical cord-derived mesenchymal stem cells (USSCs) led to the detection of PGB2 in the supernatant. metabolomics.se This endogenously produced PGB2 was shown to suppress T-cell proliferation induced by dendritic cells. metabolomics.se The proposed mechanism for this suppressive effect is the binding of PGB2 to the thromboxane A2 receptor, which is expressed on naive T cells. metabolomics.se This finding suggests that in specific microenvironments, such as the feto-maternal interface, PGB2 may play a role in dampening immune responses and contributing to tolerance. metabolomics.se
| Signaling Event | Effect | Cell Type | Reference |
|---|---|---|---|
| Tyrosine Kinase Activity | Activation | Jurkat | nih.gov |
| NF-κB Translocation | Increased | Jurkat | nih.gov |
| c-fos mRNA Expression | Increased | Jurkat | nih.gov |
| Interleukin-2 (IL-2) Production | Induced | Jurkat | nih.gov |
| IL-2 Receptor α (IL-2Rα) Expression | Induced | Jurkat | nih.gov |
Modulation of Monocyte/Macrophage Responses in Cell Lines
Currently, there is a notable scarcity of published research focusing on the direct molecular and cellular effects of Prostaglandin B2 (PGB2) on monocyte and macrophage cell lines. While the broader family of prostaglandins, particularly PGE2 and PGD2, has been extensively studied for their roles in modulating the functions of these immune cells, PGB2 has not been the subject of similar in-depth investigation.
A comprehensive search of scientific literature reveals a lack of studies detailing the direct impact of PGB2 on key macrophage functions such as phagocytosis, cytokine production, or polarization in established monocyte or macrophage cell lines (e.g., U937, THP-1, RAW 264.7).
However, one study has indirectly implicated PGB2 in immunomodulation. Research on cord blood-derived mesenchymal stem cells (MSCs) identified PGB2 in the culture supernatant and suggested it as the molecule responsible for the MSC-mediated suppression of dendritic cell (DC)-T cell proliferation. This suppressive effect was reported to be reversible by antagonists of the thromboxane A2 receptor, indicating a potential mechanism of action. It is important to note that this study did not examine the direct effects of PGB2 on isolated monocyte or macrophage cell lines but rather its role in a co-culture system initiated by MSCs.
Therefore, the direct molecular and cellular mechanisms by which Prostaglandin B2 might modulate monocyte and macrophage responses remain an uninvestigated area requiring further research.
Prostaglandin B2 in Peripheral Vascular Tone Regulation (Animal Models)
Prostaglandin B2 has demonstrated significant activity in the regulation of peripheral vascular tone in various animal models, exhibiting both vasoconstrictor and dose-dependent biphasic effects.
In studies using canine models, intra-arterial administration of PGB2 into the hind paw, a cutaneous vascular bed, resulted in potent vasoconstriction. This effect was observed without a significant impact on systemic arterial blood pressure. The vasoconstrictor response to PGB2 in this model was found to be dependent on sympathetic nerve activity, as it was reduced by acute denervation and treatment with reserpine. Furthermore, PGB2 was shown to enhance the vasoconstrictor response to cooling and antagonize the vasodilator response to heating, suggesting a potential role in vasospastic disorders.
Investigations into the mesenteric vascular effects of PGB2 in dogs, cats, and baboons have revealed a dose-dependent dual action. At lower doses, PGB2 induced vasodilation in the superior mesenteric artery. Conversely, at higher doses, a biphasic response characterized by initial vasodilation followed by vasoconstriction was observed. This complex dose-response relationship highlights the nuanced role of PGB2 in regulating blood flow to the gastrointestinal tract.
The following tables summarize the observed effects of Prostaglandin B2 on peripheral vascular tone in different animal models.
Table 1: Effect of Prostaglandin B2 on Canine Hind Paw Vasculature
| Parameter | Observation |
|---|---|
| Effect | Vasoconstriction |
| Systemic Blood Pressure | No significant change |
| Mechanism | Dependent on sympathetic nervous activity |
| Interaction with Thermal Stimuli | Enhances response to cooling, antagonizes response to heating |
Table 2: Dose-Dependent Effects of Prostaglandin B2 on Mesenteric Blood Flow
| Animal Model | Low Dose Effect | High Dose Effect |
|---|---|---|
| Dog | Vasodilation | Biphasic (Vasodilation then Vasoconstriction) |
| Cat | Vasodilation | Biphasic (Vasodilation then Vasoconstriction) |
| Baboon | Vasodilation | Biphasic (Vasodilation then Vasoconstriction) |
Advanced Analytical Methodologies for Prostaglandin B2 Quantification Focus on Quant Pak Principles
Principles of Prostaglandin (B15479496) Quantification in Complex Biological Matrices
Quantifying prostaglandins (B1171923) like PGB2 from biological matrices such as plasma, urine, or tissue homogenates requires a multi-step approach designed to isolate the analyte from a complex mixture and measure it with high precision and accuracy. dmbj.org.rsnih.govnih.gov The inherent difficulties stem from the prostaglandins' low abundance, their chemical reactivity, and the potential for interference from structurally similar lipids. nih.govnih.gov
Key principles for robust quantification include:
Efficient Extraction: The initial step involves separating the lipids, including PGB2, from the bulk of the biological matrix. dmbj.org.rs Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). dmbj.org.rsnih.govnih.gov LLE separates compounds based on their differential solubilities in two immiscible liquids, while SPE uses a solid sorbent to retain the analyte of interest or the interfering compounds. wikipedia.orgthermofisher.com The choice of extraction method is critical for maximizing recovery and minimizing matrix effects. dmbj.org.rs
Chromatographic Separation: To distinguish PGB2 from its isomers and other related compounds, a high-resolution separation technique is essential. nih.govcreative-proteomics.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for this purpose, offering efficient separation prior to detection. creative-proteomics.comcreative-proteomics.com
Sensitive and Selective Detection: Mass spectrometry (MS) is the preferred detection method due to its unparalleled sensitivity and specificity. nih.govcreative-proteomics.com It allows for the identification and quantification of molecules based on their mass-to-charge ratio (m/z).
Stable Isotope Dilution: The use of a stable, isotopically labeled internal standard, such as Prostaglandin B2-d4 (PGB2-d4), is fundamental to accurate quantification. nih.govcaymanchem.com This standard is chemically identical to the analyte but has a higher mass. By adding a known amount of the internal standard to the sample at the beginning of the workflow, it is possible to correct for any sample loss during preparation and for variations in instrument response, a principle known as isotope dilution mass spectrometry. nih.govlumiprobe.com
Overcoming the limitations of older methods like immunoassays, which can suffer from cross-reactivity with related compounds, has been a major driver for the adoption of mass spectrometry-based approaches. nih.govnih.gov These advanced methodologies provide the accuracy and reliability needed for rigorous scientific investigation. nih.gov
Immunoanalytical Techniques for Prostaglandin B2 Detection
Immunoanalytical methods leverage the high specificity of antibody-antigen interactions for the detection and quantification of substances like PGB2. These techniques are widely used due to their sensitivity and adaptability to various sample types.
Enzyme-Linked Immunosorbent Assay (ELISA) Principles for Prostaglandin Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique commonly employed for prostaglandin quantification. For small molecules such as PGB2, a competitive ELISA format is typically used. The fundamental principle of this assay involves the competition between unlabeled PGB2 in a sample and a fixed amount of enzyme-labeled PGB2 (tracer) for a limited number of binding sites on a PGB2-specific antibody that is pre-coated onto a microplate.
The assay procedure can be summarized in the following steps:
Binding: Standards or samples containing PGB2 are added to the antibody-coated wells, followed by the addition of the enzyme-conjugated PGB2. During incubation, the sample PGB2 and the enzyme-labeled PGB2 compete to bind to the immobilized antibody.
Washing: After incubation, the plate is washed to remove any unbound PGB2 and enzyme-labeled PGB2.
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.
Detection: The intensity of the color is measured using a microplate reader. The concentration of PGB2 in the sample is inversely proportional to the intensity of the signal; higher concentrations of PGB2 in the sample result in less binding of the enzyme-labeled PGB2 and thus a weaker signal.
A standard curve is generated using known concentrations of PGB2, and the concentrations in unknown samples are determined by comparing their signal to this curve.
Specificity and Sensitivity Considerations for Prostaglandin Immunoassays
Two of the most critical parameters for any immunoassay are specificity and sensitivity.
Specificity refers to the ability of the antibody to bind solely to the target analyte, in this case, PGB2, without significant cross-reactivity with other structurally similar molecules. Prostaglandins are a large family of lipids with very similar structures (e.g., PGA2, PGE2), which makes cross-reactivity a significant challenge. The development of highly specific antisera is therefore paramount. For instance, antisera raised against PGB2 have been assessed for their specificity to ensure accurate measurement. Utilizing monoclonal antibodies can further enhance specificity compared to polyclonal antibodies, as they recognize a single epitope on the analyte.
Sensitivity is the lowest concentration of the analyte that can be reliably detected by the assay. For prostaglandins, which are often present at very low physiological concentrations (picogram per milliliter range), high sensitivity is essential. The sensitivity of an ELISA is influenced by factors such as the antibody's affinity for the antigen and the efficiency of the signal amplification system.
Validation Parameters for Prostaglandin B2 Quantification Methods (e.g., Prostaglandin B2 Quant-PAK)
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. For a quantitative method like the this compound, which is designed for precise quantification by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS), several key parameters must be evaluated according to established guidelines. The principle behind such "Quant-PAK" kits typically involves the use of a stable isotope-labeled internal standard (e.g., PGB2-d4) for quantification by isotope dilution mass spectrometry, a gold standard for accuracy.
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
These parameters define the range and sensitivity of the analytical method.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is established by analyzing a series of standards of known concentrations. The correlation coefficient (r) is a common measure of the quality of the linear fit, with values greater than 0.99 being desirable.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically defined as the concentration that gives a signal-to-noise ratio of 10:1.
Below is a table with representative linearity, LOD, and LOQ values for PGB2 and other prostaglandins from published LC-MS/MS methods.
| Analyte | Method | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| Prostaglandin B2 | UHPLC-QQQ-MS/MS | Data not specified | 0.04 | 0.1 | caymanchem.com |
| Prostaglandin E2 | LC-MS/MS | 0.10 - 500 | 0.02 | Data not specified | thermofisher.com |
| Prostaglandin D2 | LC-MS/MS | 0.10 - 500 | 0.02 | Data not specified | thermofisher.com |
| Prostaglandin E2 | HPLC-MS/MS | >0.99 (r value) | 0.5 | 1.0 | elsevierpure.com |
Precision, Accuracy, and Robustness
These parameters ensure the reliability and consistency of the analytical method.
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.
Accuracy: This refers to the closeness of the mean test result to the true value. It is often evaluated by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS method, these variations might include changes in mobile phase composition, flow rate, or column temperature.
The following table presents typical precision and accuracy data for prostaglandin immunoassays.
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| Prostaglandin D2 ELISA | Intra-assay CV | <10% | nih.gov |
| Inter-assay CV | <10% | nih.gov | |
| Prostaglandin E2 LC-MS/MS | Intra-day Precision (%CV) | 0.57 - 4.52% | thermofisher.com |
| Inter-day Precision (%CV) | 1.26 - 2.43% | thermofisher.com | |
| Prostaglandin E2 LC-MS/MS | Intra-day Accuracy | 97.2 - 100.8% | thermofisher.com |
| Inter-day Accuracy | 99.4 - 100.4% | thermofisher.com |
High-Throughput Screening (HTS) Methodologies for Prostaglandin Research
High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test large numbers of chemical or biological compounds for a specific biological target. nih.gov In prostaglandin research, HTS is not typically used for the precise quantification of a single analyte like PGB2 in biological samples. Instead, it is a powerful tool for identifying compounds that modulate the activity of enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
The core principles of HTS include:
Miniaturization: Assays are conducted in high-density microplates (e.g., 384- or 1536-well formats) to reduce the consumption of reagents and test compounds. rndsystems.com
Automation: Robotic systems handle liquid dispensing, plate transport, incubation, and detection, enabling the screening of thousands to millions of compounds in a short period. nih.gov
Sensitive Detection: Rapid and sensitive detection methods, such as fluorescence, luminescence, or absorbance, are employed to measure the assay signal. nih.gov
In the context of prostaglandins, an HTS campaign might involve screening a large compound library to find inhibitors of COX-2, which is a key target for anti-inflammatory drugs. The assay would be designed to measure the enzymatic activity of COX-2, and a reduction in signal in the presence of a test compound would indicate potential inhibition. While not a direct quantification method for PGB2, these HTS approaches are vital for the discovery of new therapeutic agents that can modulate prostaglandin levels.
Integration of Automation and Robotics in Prostaglandin Assays
The complexity and labor-intensive nature of prostaglandin assays have driven the integration of automation and robotics to enhance throughput, reproducibility, and efficiency. researchgate.net Laboratory robotics can perform a series of programmed physical manipulations, including sample identification, weighing, extraction, filtration, and dilution, which are central to prostaglandin analysis. researchgate.net Most robotic systems are employed to automate the sample preparation stage, which is typically the most labor-intensive part of the analytical process. researchgate.net
Automated liquid handling systems, such as the Biomek 1000 workstation and BiomekFxP, are frequently used to automate enzyme immunoassays (EIAs) and other microplate-based assays for prostaglandins. nih.govaragen.com These systems can precisely dispense nanoliter to microliter volumes of samples and reagents, perform serial dilutions, and manage plate washing steps. aragen.comsbpdiscovery.org This level of precision significantly reduces the potential for human error and decreases assay variability, with automated EIAs demonstrating day-to-day variability of less than 5% coefficient of variation (CV). nih.gov
The benefits of integrating automation and robotics into prostaglandin assays are multifaceted:
Increased Throughput: Robotic systems can process a large number of samples, often in 96- or 384-well plate formats, far exceeding the capacity of manual processing. sbpdiscovery.orgnih.gov This is particularly advantageous for large-scale screening studies.
Enhanced Precision and Reproducibility: Automation minimizes pipetting errors and ensures consistent execution of protocols, leading to more reliable and reproducible data. nih.govyoutube.com
Reduced Costs: Miniaturization of assays, enabled by precise liquid handlers, reduces the consumption of expensive reagents and valuable samples. aragen.com
Improved Safety: Automation can limit laboratory technicians' exposure to potentially hazardous biological samples and chemicals. nih.gov
| Automation Technology | Application in Prostaglandin Assays | Key Advantages |
| Robotic Liquid Handlers (e.g., Biomek, Echo) | Sample and reagent dispensing, serial dilutions, plate preparation for EIA, RIA, and LC-MS. nih.govaragen.com | High precision, increased throughput, miniaturization of assays. |
| Automated Plate Washers | Washing steps in microplate-based immunoassays. sbpdiscovery.org | Improved consistency, reduced cross-contamination. |
| Robotic Arms | Transferring plates between different instruments (e.g., incubator, reader, washer). researchgate.netnih.gov | Enables fully automated, "walk-away" workflows. |
| Automated Extraction Systems | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of prostaglandins from biological matrices. researchgate.net | Reduced manual labor, improved extraction consistency. |
Screening for Modulators of Prostaglandin B2-Related Pathways
Prostaglandin B2 is a non-enzymatic dehydration product of Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2). caymanchem.com Research has shown that PGB2 exhibits weak agonist activity on the Thromboxane (B8750289) A2 receptor, also known as the TP receptor. caymanchem.com This interaction provides a defined target for identifying novel modulators—compounds that can enhance (agonists) or inhibit (antagonists) PGB2's biological activity. The search for such modulators is greatly facilitated by high-throughput screening (HTS) methodologies.
HTS allows for the rapid testing of large and diverse chemical libraries, containing tens of thousands to millions of small molecules, to identify compounds that interact with a specific biological target. sbpdiscovery.orgnih.gov For PGB2-related pathways, an HTS campaign would typically focus on the TP receptor.
A common HTS approach is the competition binding assay. In this format, a radiolabeled or fluorescently tagged ligand with known affinity for the TP receptor is used. The assay measures the ability of test compounds from a library to displace this labeled ligand from the receptor. A successful displacement indicates that the test compound also binds to the receptor and is thus a "hit." The scintillation proximity assay (SPA) is a particularly effective format for this type of screening, as it is amenable to automation and does not require separation of bound and free ligands. nih.gov
Following a primary HTS campaign, identified hits undergo further validation and characterization. This includes determining their potency (e.g., IC50 or EC50 values) and specificity. Functional cell-based assays are then employed to determine whether the hit compound acts as an agonist, mimicking the effect of PGB2, or as an antagonist, blocking the receptor's activity. These functional assays often measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, which are triggered by prostaglandin receptor activation. nih.govnih.gov
| Screening Method | Principle | Application for PGB2 Pathways |
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against a biological target to identify "hits". sbpdiscovery.org | Screening for compounds that bind to the TP receptor. |
| Competition Binding Assay (e.g., SPA) | A labeled ligand and a test compound compete for binding to a target receptor. Displacement of the label indicates binding by the test compound. nih.gov | Identifying compounds that bind to the TP receptor, the target of PGB2. |
| Functional Cell-Based Assays | Measuring the physiological response of a cell upon compound treatment (e.g., changes in second messengers like cAMP). nih.govnih.gov | Characterizing hits as agonists or antagonists of the TP receptor. |
| Reverse Phase Protein Array (RPPA) | A high-throughput antibody-based approach to measure levels of hundreds of proteins and phosphoproteins simultaneously. biorxiv.org | To identify downstream signaling pathways affected by hit compounds. biorxiv.org |
Applications of Prostaglandin B2 Research in Preclinical and Mechanistic Studies
Prostaglandin (B15479496) B2 in In Vitro Cell Culture Systems
In vitro models provide a controlled environment to dissect the molecular mechanisms through which PGB2 exerts its effects at the cellular level. Research has utilized both primary cell cultures and established cell lines to investigate its immunomodulatory functions.
Studies have demonstrated that PGB2 can function as a significant signaling molecule in the context of T-lymphocyte activation. In contrast to the well-documented inhibitory effects of PGE2 on T-cell activation, exogenous PGB2 has been shown to deliver a co-stimulatory signal. nih.gov
In cultures of the human Jurkat T-cell line, PGB2 synergizes with signals from T-cell receptor (TCR) engagement to induce the production of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor alpha-chain (IL-2Rα). nih.govjle.com This effect is critical, as IL-2 is a key cytokine for T-cell proliferation and differentiation. Similarly, in primary cultures of peripheral blood lymphocytes (PBLs), PGB2 enhances the proliferation of anti-CD3-activated cells. nih.gov Mechanistic investigations at the subcellular level revealed that PGB2's co-stimulatory effects are mediated through distinct signaling pathways. The compound was found to activate tyrosine kinase activities and promote the translocation of the transcription factor nuclear factor-kappa B (NF-κB) to the nucleus. nih.gov Furthermore, PGB2 efficiently increases the expression of c-fos mRNA, an early-response gene involved in cell proliferation and differentiation. nih.govjle.com
| Cell Type | Experimental Model | Observed Effect of PGB2 | Signaling Pathway Implication | Reference |
|---|---|---|---|---|
| Jurkat T-cells | Established Cell Line | Induces IL-2 production and IL-2Rα expression (in synergy with TCR engagement) | Activation of tyrosine kinases; Increased c-fos mRNA expression; NF-κB translocation | nih.govjle.com |
| Peripheral Blood Lymphocytes (PBLs) | Primary Cell Culture | Enhances proliferation of anti-CD3-activated cells | Delivery of an ancillary signal for T-lymphocyte activation | nih.gov |
The investigation of PGB2's role as a co-stimulatory molecule inherently involves the study of cellular interactions. The experimental setups using Jurkat cells or PBLs stimulated with anti-CD3 monoclonal antibodies mimic the initial interaction between a T-cell and an antigen-presenting cell. nih.gov In this context, PGB2 does not act in isolation but rather as an ancillary signal that enhances the primary activation signal delivered through the TCR. nih.gov This synergistic action underscores its potential role as a lipid mediator in the complex microenvironment of an immune response, where multiple cell types and signaling molecules interact to orchestrate T-lymphocyte activation. nih.gov
Role of Prostaglandin B2 in Genetically Modified Organisms (e.g., Gene Knockout/Knock-in Models)
A comprehensive review of available scientific literature indicates a lack of specific research investigating the role of Prostaglandin B2 in genetically modified organisms. Studies involving gene knockout or knock-in models have predominantly focused on other prostaglandins (B1171923), such as PGE2, and their corresponding receptors (e.g., EP2, EP4) or key enzymes in the general prostaglandin synthesis pathway, like cyclooxygenase (COX). nih.govnih.gov Consequently, there is no reported data on the specific physiological or pathological consequences of altering PGB2-related genetic pathways in these models.
Prostaglandin B2 in Non-Mammalian Model Organisms for Basic Biological Discovery
While non-mammalian model organisms such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), and Danio rerio (zebrafish) are instrumental for basic biological discovery and have been used to study the roles of other prostaglandins like PGE2 and PGF2α, specific research on the functions of Prostaglandin B2 in these systems is not present in the available scientific literature. nih.govplos.orgresearchgate.net One metabolomics study in zebrafish detected the presence of PGB-class compounds, but it did not investigate their specific biological roles or applications. nih.gov Therefore, the function of PGB2 in these key non-mammalian models remains an uncharacterized area of research.
Prostaglandin B2 in Mammalian Animal Models of Physiological Homeostasis
In vivo studies using mammalian models have been crucial in defining the systemic effects of PGB2, particularly within the cardiovascular system.
Research utilizing intact dog models has identified Prostaglandin B2 as a highly potent substance affecting cardiovascular homeostasis, specifically in the pulmonary circulation. nih.gov In studies where the left lower lung lobe of dogs was perfused under controlled blood flow, infusion of PGB2 resulted in a significant increase in both lobar arterial and lobar venous pressure without affecting left atrial pressure. nih.gov This indicates a direct increase in pulmonary vascular resistance. nih.gov
Additional studies in dogs on cutaneous vasculature, using a constant-flow perfusion of the hind paw, showed that PGB2 causes intense vasoconstriction. ahajournals.org This effect was found to be dependent on intact nerve function, as it was reduced by acute denervation and treatment with reserpine. ahajournals.org PGB2 also enhanced vasoconstrictive responses to cooling while antagonizing vasodilator responses to heating, suggesting its potential involvement in cutaneous vasospastic phenomena. ahajournals.org
| Cardiovascular Model | Key Parameter Measured | Observed Effect of PGB2 | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Isolated Perfused Lung Lobe | Lobar Arterial Pressure | Increased | Increased pulmonary vascular resistance | nih.gov |
| Isolated Perfused Lung Lobe | Lobar Venous Pressure | Increased | Constriction of lobar veins and small arteries | nih.gov |
| Perfused Hind Paw | Perfusion Pressure | Increased | Intense cutaneous vasoconstriction | ahajournals.org |
| Perfused Hind Paw | Response to Local Cooling | Enhanced Constriction | Potentiation of vasospastic response | ahajournals.org |
| Perfused Hind Paw | Response to Local Heating | Reduced Dilation | Antagonism of vasodilator response | ahajournals.org |
Extensive Research Reveals Limited Specific Data on Prostaglandin B2 in Neurobiological and Reproductive Studies
Despite a comprehensive search for preclinical and mechanistic studies, detailed research findings on the specific roles of Prostaglandin B2 (PGB2) in neurobiological and reproductive biology models remain scarce. The available scientific literature indicates that PGB2, a non-enzymatic dehydration product of Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2), has not been a primary focus of investigation in these fields. Consequently, a detailed article with extensive data tables as requested cannot be generated at this time.
While the "Prostaglandin B2 Quant-PAK" exists as a tool for the precise quantification of PGB2 in experimental systems, the application of this tool and the study of PGB2 itself in the specified research areas are not well-documented in publicly available research.
What is known about Prostaglandin B2 is that it is a stable metabolite and exhibits weak agonist activity on the Thromboxane (B8750289) A2 receptor (TP receptor). caymanchem.com This is in stark contrast to its precursors, PGE2 and other primary prostaglandins like PGD2, which have been extensively studied and shown to play crucial roles in a multitude of physiological and pathological processes.
The Focus of Prostaglandin Research: PGE2 and PGD2
Current research in neurobiology and reproductive science is rich with investigations into the functions of other prostaglandins, which highlights the gap in our understanding of PGB2.
In Neurobiology: Prostaglandins, particularly PGE2, are recognized as key mediators of neuroinflammation. researchgate.net Studies have explored the role of PGE2 in the context of neurodegenerative diseases, where it can have both detrimental and protective effects depending on the specific receptor it activates. nih.gov The synthesis of various prostaglandins in the brain and their potential as biomarkers for neurological conditions is an active area of research. nih.gov
In Reproductive Biology: Prostaglandins are fundamental to female reproductive processes, including ovulation, fertilization, and implantation. researchgate.net The intricate balance of different prostaglandins is essential for successful reproduction, and disruptions in their signaling pathways can contribute to infertility. fao.org
Prostaglandin B2 in the Broader Context of Eicosanoid Research
Eicosanoids, the class of signaling molecules to which prostaglandins belong, are metabolites of arachidonic acid. The enzymatic pathways leading to the production of various prostaglandins, thromboxanes, and leukotrienes are well-characterized. PGB2 arises from the non-enzymatic degradation of PGE2 or PGA2, which may explain its lower biological activity and the reduced research interest compared to its enzymatically produced counterparts. caymanchem.com
The study of prostanoid metabolites as biomarkers is a significant field in medical research, with a focus on understanding their roles in disease. nih.gov However, these studies predominantly concentrate on the more abundant and biologically active prostaglandins and their metabolites.
Interactions and Crosstalk of Prostaglandin B2 Within Eicosanoid Networks
Interrelationship with Other Prostaglandins (B1171923) (e.g., PGE2, PGD2, PGF2α)
The primary interrelationship between PGB2 and other prostaglandins is metabolic. PGB2 is not directly synthesized from the cyclooxygenase (COX) pathway intermediate Prostaglandin (B15479496) H2 (PGH2). Instead, it is a non-enzymatic dehydration product that can be formed from Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2) when treated with a strong base in laboratory settings caymanchem.com. In biological systems, it is considered a catabolic metabolite of PGE2 nih.gov.
Beyond its metabolic origin, PGB2 exhibits distinct functional interactions and comparative activities. Studies on vascular smooth muscle have demonstrated that PGB2 is a potent vasoconstrictor. Research on superfused canine tibial arteries found PGB2 to be significantly more potent as a constrictor than PGA2 nih.gov. Another study on human umbilical cord vessels reported that PGB2 was the most potent constrictor of the umbilical vein among the six prostaglandins tested (PGA1, PGA2, PGB1, PGB2, PGE2, and PGF2α).
The mechanism of PGB2-induced vasoconstriction involves alterations in ion transport. It has been shown to decrease sodium efflux and total potassium content while enhancing calcium ion exchange in arterial smooth muscle. This suggests PGB2 may increase vascular tone by inhibiting processes involved in calcium sequestration and relaxation nih.gov.
| Prostaglandin | Relative Potency | Tissue Studied | Reference |
|---|---|---|---|
| Prostaglandin B2 | 10.7 times more potent than PGA2 | Canine Tibial Artery | nih.gov |
| Prostaglandin B2 | Most potent among 6 PGs tested | Human Umbilical Vein |
Cross-Regulation with Thromboxanes and Leukotrienes
A significant point of crosstalk for PGB2 within the eicosanoid network is its interaction with the thromboxane (B8750289) pathway. Research has established that PGB2 acts as a weak agonist on the thromboxane A2/prostaglandin H2 receptor, commonly known as the TP receptor caymanchem.comlipidmaps.org. Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation nih.govnih.gov.
The interaction of PGB2 with the TP receptor is physiologically relevant. Studies in rabbits have demonstrated that PGB2 can induce pulmonary hypertension, and this effect is mediated specifically through the stimulation of TXA2/PGH2 receptors lipidmaps.orgcaymanchem.com. This finding indicates that PGB2 can mimic the actions of TXA2, thereby cross-regulating signaling pathways typically associated with thromboxanes. This interaction underscores how different branches of the eicosanoid cascade can converge at the receptor level to elicit similar functional outcomes.
Direct interactions between PGB2 and leukotrienes are not well-documented in current literature. However, the broader eicosanoid network is characterized by complex synergistic and antagonistic relationships. For example, Prostaglandin D2 (PGD2) and cysteinyl leukotriene E4 (LTE4) have been shown to act synergistically to promote multiple downstream effector functions in TH2 cells, which are involved in allergic responses nih.govresearchgate.net. While specific data for PGB2 is lacking, its presence could theoretically influence the substrate availability for, or the cellular response to, mediators from the leukotriene pathway.
Interplay with Other Lipid Mediators and Signaling Molecules
Contrary to its initial perception as an inactive metabolite, PGB2 has been shown to interact directly with key intracellular signaling molecules, particularly within the immune system. Research has revealed that PGB2 can act as a co-stimulatory signal for T-lymphocyte activation, a role that contrasts sharply with the well-known inhibitory effects of its precursor, PGE2 nih.gov.
In Jurkat T-cells, PGB2 was found to synergize with T-cell receptor (TCR) engagement to induce the production of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor. This co-stimulatory effect is mediated through the activation of intracellular signaling cascades. Specifically, PGB2 was shown to activate tyrosine kinase activities and increase the expression of the proto-oncogene c-fos and the translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) to the nucleus nih.gov. These findings position PGB2 as an active lipid mediator capable of modulating immune responses by directly influencing core signaling pathways.
The broader landscape of lipid mediators involves extensive crosstalk, for instance, between the eicosanoid and endocannabinoid signaling systems nih.govacs.org. While direct interplay between PGB2 and endocannabinoids has not been specifically characterized, the shared origin from arachidonic acid and related polyunsaturated fatty acids suggests a potential for complex network interactions mdpi.comasm.org.
| Effect | Signaling Molecule/Pathway Affected | Functional Outcome | Reference |
|---|---|---|---|
| Co-stimulation | Tyrosine Kinases | Enhanced T-cell activation | nih.gov |
| Gene Expression | c-fos mRNA | Increased expression | nih.gov |
| Transcription Factor Activation | NF-κB | Increased nuclear translocation | nih.gov |
| Cytokine Production | Interleukin-2 (IL-2) | Increased production | nih.gov |
Systems Biology Approaches to Elucidate Prostaglandin B2 Network Dynamics
Currently, there are no large-scale systems biology studies focused specifically on Prostaglandin B2. The compound's status as a minor metabolite has meant that research has largely centered on more abundant eicosanoids like PGE2. However, the tools of systems biology, particularly lipidomics and metabolomics, are ideally suited to clarifying the network dynamics of PGB2.
Modern lipidomics platforms, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the simultaneous profiling of dozens of lipid mediators from a single biological sample nih.gov. In such analyses, PGB2 is often included in the panel of eicosanoids being quantified acs.org. This approach allows researchers to observe how PGB2 levels change in relation to a wide array of other prostaglandins, thromboxanes, leukotrienes, and other lipid mediators in response to a given stimulus or in a particular disease state.
By applying computational and network analysis tools to these comprehensive lipidomics datasets, it is possible to infer relationships and build dynamic models of the entire eicosanoid network. PGB2 would be represented as a node in this network, with its connections (e.g., as a metabolite of PGE2 and an agonist of the TP receptor) being mapped. This systems-level view can help identify previously unknown correlations, such as a potential inverse relationship between PGB2 and a pro-resolving mediator, or uncover its role as a biomarker in specific inflammatory conditions. While PGB2-centric studies are yet to be performed, its inclusion in broader lipidomics analyses is the first step toward understanding its dynamic role within the larger signaling system nih.gov.
Future Directions and Emerging Research Avenues for Prostaglandin B2 Studies
Development of Novel Analytical Platforms for Enhanced Prostaglandin (B15479496) B2 Profiling
The accurate and sensitive quantification of PGB2 in complex biological matrices is fundamental to understanding its roles. While established methods like gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assays (ELISA) have been utilized, future research will focus on more advanced analytical platforms. metwarebio.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for prostaglandin analysis due to its high sensitivity and specificity. nih.govspringernature.com Innovations in this area are focused on enhancing performance and simplifying sample preparation. For instance, the development of new atmospheric pressure ionization sources, such as the UniSpray, has shown up to a five-fold increase in sensitivity for the analysis of prostaglandins (B1171923) compared to traditional electrospray ionization (ESI). nih.gov Such advancements will enable the detection of very low abundance lipids like PGB2 with greater confidence.
Furthermore, progress in chromatographic separation techniques is crucial, as prostaglandins often exist as structurally similar isomers. nih.gov Novel LC-MS/MS methods that can separate major prostaglandin isomers in a single run without the need for chemical derivatization represent a significant step forward. nih.gov These methods reduce sample preparation time and potential analytical errors, allowing for more accurate profiling of PGB2 alongside other related eicosanoids. frontiersin.org
Lipidomics, the large-scale study of lipids, is another key area of development. nih.gov Advanced lipidomic profiling can provide a comprehensive snapshot of the lipid landscape in a biological sample, offering insights into the metabolic pathways related to PGB2. nih.govfrontiersin.org The continued refinement of lipidomics platforms will be instrumental in placing PGB2 within the broader context of lipid signaling networks.
Table 1: Comparison of Analytical Techniques for Prostaglandin Analysis
| Technique | Advantages | Disadvantages | Future Developments |
| GC-MS | High specificity and sensitivity. | Requires complex sample preparation, including derivatization. nih.govcreative-proteomics.com | Miniaturization and faster analysis times. |
| ELISA | High sensitivity, suitable for clinical samples. | Can lack specificity, potential for cross-reactivity with other prostaglandins. creative-proteomics.comnih.gov | Development of more specific monoclonal antibodies. |
| LC-MS/MS | High sensitivity, high specificity, ability to analyze multiple compounds simultaneously. nih.gov | Can be affected by matrix effects. | Novel ionization sources (e.g., UniSpray) for enhanced sensitivity. nih.gov |
| Lipidomics | Comprehensive profiling of a wide range of lipids. nih.gov | Data analysis can be complex. | Improved software for data interpretation and pathway analysis. |
Integration of Multi-Omics Data for Comprehensive Understanding of Prostaglandin B2 Pathways
To fully comprehend the biological relevance of PGB2, it is essential to move beyond the analysis of a single molecule and embrace a systems biology approach. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a holistic view of PGB2's function and regulation. frontiersin.org
By combining these data layers, researchers can correlate changes in PGB2 levels with alterations in gene expression (transcriptomics), protein abundance (proteomics), and other metabolites (metabolomics). nih.govnih.govau.dk This integrated approach can help to:
Identify enzymatic pathways: Pinpoint the specific enzymes responsible for the synthesis and degradation of PGB2 by correlating their gene and protein expression with PGB2 levels.
Uncover signaling cascades: Reveal the downstream effects of PGB2 by observing changes in the transcriptome and proteome following PGB2 stimulation.
Discover biomarker signatures: Identify patterns of gene, protein, and metabolite changes associated with altered PGB2 levels in disease states.
For example, a multi-omics analysis of Hirschsprung's disease identified a novel pathway involving Prostaglandin E2 (PGE2), highlighting the power of this approach to uncover the role of prostaglandins in disease pathogenesis. nih.govresearchgate.net Similar strategies can be applied to investigate the pathways influenced by PGB2. The integration of spatial transcriptomics and metabolomics can further reveal how PGB2 pathways are localized within specific tissue microenvironments. biorxiv.org
Advanced In Vitro Organoid and 3D Models for Probing Prostaglandin B2 Functions
Traditional two-dimensional (2D) cell culture systems often fail to recapitulate the complex microenvironment of tissues in vivo. The advent of three-dimensional (3D) cell culture and organoid models provides a more physiologically relevant context to study the functions of molecules like PGB2. nih.gov
Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs. arvojournals.orgarvojournals.org These models offer a unique opportunity to investigate the effects of PGB2 on:
Cell differentiation and proliferation: Studies have already shown that other prostaglandins, like PGE2, can influence the expansion and differentiation of intestinal stem cells in organoid cultures. nih.govresearchgate.net Similar experiments can be designed to determine if PGB2 has comparable or distinct effects on various tissue-specific stem cell populations.
Tissue morphogenesis: The impact of PGB2 on the development and organization of tissues can be observed by treating organoids at different stages of growth.
Disease modeling: Organoids derived from patients with specific diseases can be used to explore the role of PGB2 in pathology and to test potential therapeutic interventions.
For instance, 3D organoid models of human orbital fibroblasts have been used to study the effects of Prostaglandin F2α agonists, demonstrating the utility of these systems in understanding prostaglandin-related pathologies. researchgate.net Similarly, 3D models of sebaceous glands have been used to show that PGE2 can influence their morphology and function. nih.gov These advanced in vitro systems will be invaluable for elucidating the specific cellular responses to PGB2 in a tissue-like context.
Elucidation of Unexplored Biological Roles and Molecular Targets of Prostaglandin B2
A significant future direction for PGB2 research is the exploration of its currently unknown biological functions and the identification of its specific molecular targets. While PGB2 is known to be a metabolite of other prostaglandins, its own bioactivity is not well-characterized.
Research in this area will likely focus on:
Receptor binding studies: Systematically screening PGB2 against a panel of known and orphan G protein-coupled receptors (GPCRs) to identify its primary cellular receptors. It has been noted that PGB2 has weak agonist activity on thromboxane (B8750289) (TP) receptors, which could be a starting point for further investigation into its receptor pharmacology.
Phenotypic screening: Utilizing high-throughput screening of cell-based assays to identify cellular processes that are modulated by PGB2. This could reveal unexpected roles in areas such as immune cell function, neuronal activity, or cancer cell biology.
Investigating crosstalk with other signaling pathways: Exploring how PGB2 may modulate other well-established signaling pathways. For example, PGE2 is known to activate multiple signaling pathways, including the EGFR/MAPK and cAMP/PKA pathways, to promote cell proliferation. nih.gov It is plausible that PGB2 could have similar or opposing effects on these or other signaling networks.
By systematically exploring these avenues, researchers can move beyond the current limited understanding of PGB2 and uncover its unique contributions to health and disease.
Methodological Innovations for In Situ Prostaglandin B2 Detection and Imaging
Understanding where PGB2 is produced and where it acts within a tissue is crucial for deciphering its physiological role. A major challenge in prostaglandin research has been the inability to visualize these lipids in their native environment. nih.gov
Mass Spectrometry Imaging (MSI) is a powerful, emerging technique that allows for the label-free visualization of the spatial distribution of molecules directly in tissue sections. nih.gov Recent innovations in MSI have made it possible to image prostaglandins, which was previously difficult due to their low abundance and poor ionization efficiency. researchgate.netacs.org Key advancements include:
Enhanced Ionization: The use of silver ions during MSI analysis can increase the sensitivity of prostaglandin detection by up to 30-fold, enabling the imaging of these low-concentration lipids. acs.org
Isomer-Specific Imaging: By combining MSI with tandem mass spectrometry (MS3), it is now possible to distinguish between different prostaglandin isomers within a tissue section, providing a new level of chemical specificity. nih.govacs.org
These MSI techniques can be used to map the distribution of PGB2 in healthy and diseased tissues, providing critical insights into its localized synthesis and sites of action. nih.gov
Novel Imaging Probes represent another exciting frontier. The development of fluorescent probes that can specifically bind to PGB2 would enable real-time imaging of its dynamics in living cells and tissues. nih.govmiragenews.com While the creation of such probes is challenging, advances in sensor design for other lipids provide a roadmap for this endeavor. mdpi.comresearchgate.net Additionally, radiolabelled probes targeting prostaglandins are being developed for in vivo imaging using techniques like positron emission tomography (PET), which could one day be adapted for PGB2. nih.govnih.gov
Table 2: Emerging Imaging Techniques for Prostaglandin Research
| Technique | Principle | Application for PGB2 |
| Mass Spectrometry Imaging (MSI) | Label-free detection of molecules based on their mass-to-charge ratio directly from tissue sections. nih.gov | Mapping the spatial distribution of PGB2 in tissues to identify sites of production and action. nih.gov |
| Fluorescent Probes | Small molecules that emit fluorescence upon binding to a specific target. nih.gov | Real-time visualization of PGB2 dynamics in living cells. |
| Radiolabelled Probes (PET) | Molecules tagged with a positron-emitting radioisotope for in vivo imaging. nih.gov | Non-invasive, whole-body imaging of PGB2 accumulation in disease models. |
Q & A
Q. What are the validated storage protocols for Prostaglandin B2 Quant-PAK to ensure compound stability?
this compound should be stored at -20°C in its supplied methyl acetate solution to prevent degradation. For solvent replacement, evaporate methyl acetate under inert gas (e.g., nitrogen) and immediately reconstitute in compatible solvents like ethanol or DMSO. Avoid repeated freeze-thaw cycles, as these may alter stability .
Q. Which internal standards are recommended for quantifying Prostaglandin B2 in mass spectrometry workflows?
Deuterated analogs such as Prostaglandin A2-d4 are validated for use as internal standards in GC- or LC-MS. These isotopes minimize retention time shifts and enable precise isotope dilution quantification, with ≤1% interference from non-deuterated forms .
Q. What sample preparation techniques optimize Prostaglandin B2 extraction from biological matrices like plasma?
Acidify samples to pH 3–4 to protonate carboxyl groups, then use C18 solid-phase extraction (SPE) cartridges. Elute with ethyl acetate and include antioxidants (e.g., BHT) to prevent autoxidation during processing .
Q. How should researchers validate a new Prostaglandin B2 quantification assay?
Validate parameters per FDA guidelines:
- Linearity : Calibration curves with R² >0.99.
- Precision : Intra-/inter-day CV <15%.
- Accuracy : Spike-recovery rates of 85–115%.
- Sensitivity : LOD/LOQ determined via signal-to-noise ratios .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to enhance Prostaglandin B2 detection in complex samples?
- Ionization : Use electrospray ionization (ESI) in negative mode.
- Chromatography : Apply gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve isomeric prostaglandins.
- Internal Standards : Spike with Prostaglandin A2-d4 to correct matrix effects. Validate with parallel reaction monitoring (PRM) for specificity .
Q. What experimental strategies resolve discrepancies in Prostaglandin B2 levels across in vitro vs. in vivo models?
Q. How can computational modeling predict Prostaglandin B2 stability under varying experimental conditions?
Perform molecular dynamics simulations to assess β-oxidation susceptibility. Pair with empirical stability studies: incubate Prostaglandin B2 at different pH/temperatures and quantify degradation via HPLC. Validate predictions using Arrhenius kinetics .
Q. What design considerations minimize cytotoxicity artifacts in Prostaglandin B2 dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
